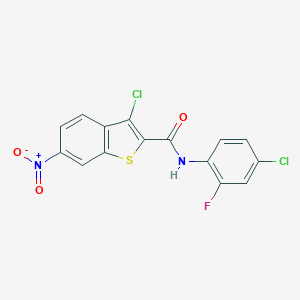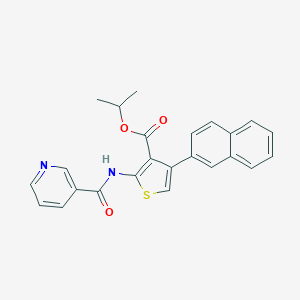![molecular formula C18H18N2O3S B445912 METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE](/img/structure/B445912.png)
METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE typically involves the condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with hydrazine, followed by reaction with methyl 4-formylbenzoate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE involves its interaction with specific molecular targets and pathways. The benzothiophene core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazinylidene moiety can form hydrogen bonds and other interactions with target molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid: A precursor in the synthesis of the target compound.
Methyl 4-formylbenzoate: Another precursor used in the synthesis.
2-Methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: A compound with a similar benzothiophene core and potential biological activity.
Uniqueness
Methyl 4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzoate is unique due to its specific combination of functional groups and structural features. The presence of both the benzothiophene core and the hydrazinylidene moiety provides a versatile platform for chemical modifications and potential biological activity.
Propiedades
Fórmula molecular |
C18H18N2O3S |
|---|---|
Peso molecular |
342.4g/mol |
Nombre IUPAC |
methyl 4-[(E)-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C18H18N2O3S/c1-23-18(22)13-8-6-12(7-9-13)10-19-20-17(21)15-11-24-16-5-3-2-4-14(15)16/h6-11H,2-5H2,1H3,(H,20,21)/b19-10+ |
Clave InChI |
BFGCBWCNLIUFKA-VXLYETTFSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CSC3=C2CCCC3 |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CSC3=C2CCCC3 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CSC3=C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}acetohydrazide](/img/structure/B445832.png)
![2-methyl-N-{3-[N-(1-naphthoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B445833.png)

![1-[3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]-4-(2-furoyl)piperazine](/img/structure/B445836.png)


![N'~1~-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B445840.png)
![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B445841.png)

![1-{3-[(4-Bromophenoxy)methyl]benzoyl}indoline](/img/structure/B445845.png)
![2-(4-bromophenoxy)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B445847.png)
![2-(4-methoxyphenyl)-N'-[4-(methylsulfanyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B445849.png)

